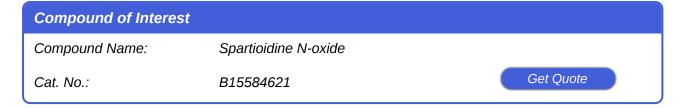


An In-Depth Technical Guide to Spartioidine Novide: Chemical Structure and Properties

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Spartioidine N-oxide is a pyrrolizidine alkaloid, a class of naturally occurring compounds known for their presence in various plant species and their potential biological activities. This technical guide provides a comprehensive overview of the chemical structure, and physicochemical properties of **spartioidine N-oxide**. Due to the limited availability of specific biological and experimental data for **spartioidine N-oxide**, this guide also incorporates general information regarding the biological activities, metabolism, and analytical methodologies relevant to pyrrolizidine alkaloid (PA) N-oxides as a class, providing a foundational understanding for researchers.

Chemical Structure and Physicochemical Properties

Spartioidine N-oxide is structurally characterized as a macrocyclic diester pyrrolizidine alkaloid. The core of the molecule consists of a necine base, which is a bicyclic amino alcohol, esterified with a necic acid. The presence of the N-oxide functional group, where the nitrogen atom in the pyrrolizidine ring is oxidized, is a key feature of this compound.

Table 1: Physicochemical Properties of **Spartioidine N-oxide**



Property	Value	Source
Molecular Formula	C18H23NO6	[1][2][3]
Molecular Weight	349.38 g/mol	[1][2][3]
IUPAC Name	(1R,4E,7R,17R)-4-ethylidene-7-hydroxy-7-methyl-6-methylidene-14-oxido-2,9-dioxa-14-azoniatricyclo[9.5.1.0 ¹⁴ , ¹⁷]hept adec-11-ene-3,8-dione	[1]
CAS Number	121123-61-3	[1][2][3]
Appearance	Solid (commercially available as a reference standard)	N/A
Storage Temperature	2-8°C	

Biological Activities and Toxicological Profile of Pyrrolizidine Alkaloid N-oxides

Specific biological activity and toxicology studies on **spartioidine N-oxide** are not readily available in the current scientific literature. However, extensive research has been conducted on the class of pyrrolizidine alkaloid (PA) N-oxides, providing valuable insights into their likely biological effects.

PA N-oxides are generally considered to be less toxic than their corresponding tertiary pyrrolizidine alkaloids. The acute toxicity of PA N-oxides is significantly lower because the N-oxide group prevents the metabolic activation in the liver that leads to the formation of highly reactive and toxic pyrrolic esters. These esters are responsible for the characteristic hepatotoxicity, including veno-occlusive disease, associated with many PAs.

Despite their lower intrinsic toxicity, PA N-oxides can be reduced back to the parent tertiary alkaloids by gut microflora and enzymes in the liver. This in vivo reduction is a critical step, as the reformed tertiary PA can then undergo metabolic activation, leading to delayed toxicity. Therefore, the oral ingestion of PA N-oxides is still a toxicological concern.



The primary mechanism of PA-induced toxicity involves the bioactivation of the pyrrolizidine nucleus by cytochrome P450 enzymes in the liver. This process generates dehydropyrrolizidine alkaloids (DHPAs), which are electrophilic and can react with cellular macromolecules such as DNA and proteins, leading to cytotoxicity, genotoxicity, and carcinogenicity. The main toxicological effects are observed in the liver, but other organs, including the lungs, can also be affected. The toxic mechanisms involve the induction of oxidative stress and apoptosis through both extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) pathways.

Experimental Protocols

While specific experimental protocols for **spartioidine N-oxide** are not published, the following sections detail general methodologies used for the study of pyrrolizidine alkaloid N-oxides, which can be adapted for **spartioidine N-oxide** research.

Isolation and Purification from Plant Material (Senecio vulgaris)

Spartioidine N-oxide has been identified in plants of the Senecio genus, such as Senecio vulgaris. A general procedure for the extraction and isolation of pyrrolizidine alkaloids and their N-oxides from plant material is as follows:

- Extraction: The dried and powdered plant material is extracted with an acidic aqueous solution (e.g., 0.5 M H₂SO₄) to protonate the alkaloids and their N-oxides, increasing their solubility in the aqueous phase.
- Reduction of N-oxides (Optional but common for total PA analysis): To analyze the total PA
 content, the N-oxides in the extract are often reduced to their corresponding tertiary
 alkaloids. This can be achieved by adding a reducing agent like zinc dust and stirring for
 several hours.
- Purification: The acidic extract is filtered and then made alkaline (e.g., with ammonia solution) to deprotonate the alkaloids. The alkaloids are then extracted into an organic solvent such as chloroform or dichloromethane.
- Fractionation: The crude alkaloid extract can be further fractionated using techniques like column chromatography on silica gel or alumina, eluting with a gradient of solvents (e.g.,



chloroform-methanol mixtures).

 Isolation: Individual alkaloids, including spartioidine N-oxide, can be isolated using preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Analytical Methods for Detection and Quantification

High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is the most common and sensitive method for the detection and quantification of pyrrolizidine alkaloids and their N-oxides.

Table 2: General HPLC-MS Parameters for PA N-oxide Analysis

Parameter	Typical Conditions	
Column	C18 reverse-phase column	
Mobile Phase	Gradient elution with a mixture of water (often with 0.1% formic acid or ammonium acetate) and acetonitrile or methanol.	
Flow Rate	0.2 - 0.5 mL/min	
Injection Volume	5 - 20 μL	
Detection	Mass Spectrometry (MS), often with electrospray ionization (ESI) in positive ion mode. Tandem mass spectrometry (MS/MS) is used for enhanced selectivity and structural confirmation.	

Mass Spectrometry Data for Spartioidine N-oxide:

Precursor ion [M+H]+: m/z 350.1598

In Vitro Metabolism Studies of PA N-oxides

To investigate the metabolic conversion of PA N-oxides to their parent PAs, in vitro incubation systems using liver or intestinal fractions are employed.

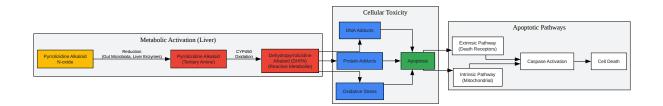


- Preparation of Subcellular Fractions: Liver and intestinal S9 fractions or microsomes are prepared from rats or humans through differential centrifugation.
- Incubation Mixture: The PA N-oxide (e.g., spartioidine N-oxide) is incubated with the subcellular fraction in a buffered solution (e.g., potassium phosphate buffer, pH 7.4) containing a cofactor regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
- Incubation Conditions: The reaction is typically carried out at 37°C for a specific duration (e.g., 60 minutes).
- Reaction Termination and Sample Preparation: The reaction is stopped by adding a cold organic solvent like acetonitrile. The mixture is then centrifuged to precipitate proteins, and the supernatant is collected for analysis.
- Analysis: The formation of the parent PA is quantified using HPLC-MS/MS.

Visualizations Signaling Pathway for Pyrrolizidine Alkaloid-Induced Hepatotoxicity

The following diagram illustrates the general metabolic activation of pyrrolizidine alkaloids and the subsequent induction of apoptosis, which is a key mechanism of their hepatotoxicity.





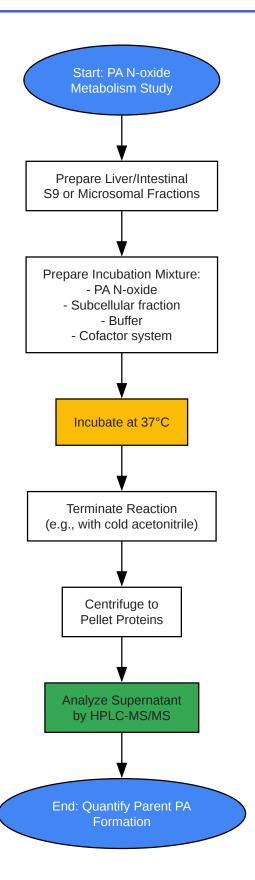
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Metabolic activation and toxicity pathway of pyrrolizidine alkaloids.

Experimental Workflow for In Vitro Metabolism of PA Noxides

This diagram outlines the key steps in an in vitro experiment to study the metabolism of a pyrrolizidine alkaloid N-oxide.





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Workflow for in vitro metabolism of PA N-oxides.



Conclusion

Spartioidine N-oxide is a pyrrolizidine alkaloid with a defined chemical structure and physicochemical properties. While specific biological data for this compound are scarce, the extensive knowledge of the broader class of pyrrolizidine alkaloid N-oxides provides a strong basis for predicting its toxicological profile and metabolic fate. The primary concern with PA N-oxides is their potential for in vivo reduction to the more toxic tertiary alkaloids. The experimental protocols outlined in this guide for the isolation, analysis, and metabolic study of PA N-oxides can be readily adapted for future research on **spartioidine N-oxide**, which will be crucial for a more complete understanding of its specific biological activities and for assessing its potential risks to human and animal health. Further investigation into the specific biological effects of **spartioidine N-oxide** is warranted to fill the existing knowledge gaps.

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